molecular formula C15H10Cl2O3 B1292312 4-Acetoxy-2',3'-dichlorobenzophenone CAS No. 890100-07-9

4-Acetoxy-2',3'-dichlorobenzophenone

Cat. No.: B1292312
CAS No.: 890100-07-9
M. Wt: 309.1 g/mol
InChI Key: WSVHCSSYEJYAON-UHFFFAOYSA-N
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Description

4-Acetoxy-2’,3’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzophenone, characterized by the presence of acetoxy and dichloro substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’,3’-dichlorobenzophenone typically involves the acetylation of 2’,3’-dichlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 4-Acetoxy-2’,3’-dichlorobenzophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: 4-Acetoxy-2’,3’-dichlorobenzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The dichloro substituents on the benzophenone ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

4-Acetoxy-2’,3’-dichlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,3’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to form the corresponding phenol, which can then interact with enzymes or receptors in biological systems. The dichloro substituents may enhance the compound’s binding affinity to certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Hydroxy-2’,3’-dichlorobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.

    4-Acetoxy-2’,3’-dimethylbenzophenone: Similar structure but with methyl groups instead of chlorine atoms.

    4-Acetoxy-2’,3’-difluorobenzophenone: Similar structure but with fluorine atoms instead of chlorine atoms.

Uniqueness: 4-Acetoxy-2’,3’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(2,3-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)12-3-2-4-13(16)14(12)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVHCSSYEJYAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641730
Record name 4-(2,3-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-07-9
Record name [4-(Acetyloxy)phenyl](2,3-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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